molecular formula C10H10BrN3O B2606671 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1247700-74-8

2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2606671
CAS No.: 1247700-74-8
M. Wt: 268.114
InChI Key: YMGKBMWQMBNRJA-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that features a bromophenyl group attached to a triazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring:

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling: The bromophenyl group is then coupled with the triazole ring using a suitable coupling reagent.

    Reduction: The final step involves the reduction of the intermediate to form the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: The major products are the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological processes involving the triazole ring or bromophenyl group.

    Industry: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and bromophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
  • 1-(4-Bromophenyl)-1-ethanol
  • 2-Bromophenylethanol

Uniqueness

2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the triazole ring and the bromophenyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[1-(4-bromophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGKBMWQMBNRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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